molecular formula C18H25NSi B11842147 N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 109202-53-1

N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine

Cat. No.: B11842147
CAS No.: 109202-53-1
M. Wt: 283.5 g/mol
InChI Key: QHQOOOFYXUDWHT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound (Table 1) reveals distinct signals corresponding to its structural features:

Table 1: NMR spectral data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.30–7.23 Multiplet Aromatic H (C₆H₅)
¹H 3.75 Singlet N-CH₂-Si
¹H 0.00 Singlet Si(CH₃)₃
¹³C 140.6 - Aromatic C
¹³C 58.1 - N-CH₂-Si
¹³C -1.2 - Si(CH₃)₃

The ¹H NMR spectrum exhibits aromatic proton resonances between δ 7.30–7.23 ppm, while the N-CH₂-Si group appears as a singlet at δ 3.75 ppm. The trimethylsilyl protons resonate as a sharp singlet at δ 0.00 ppm due to the isotropic shielding effect of silicon. In the ¹³C NMR spectrum , the silicon-bound methyl carbons appear at δ -1.2 ppm, a hallmark of trimethylsilyl groups.

Infrared (IR) Spectroscopy

The IR spectrum lacks N-H stretching vibrations (typically ~3300 cm⁻¹), consistent with its tertiary amine structure. Key absorptions include:

  • C-H stretches at ~2900 cm⁻¹ (aliphatic and aromatic).
  • Si-C stretches at ~1250 cm⁻¹.
  • Aromatic C=C bends at ~1600 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula with a detected [M+H]⁺ ion at m/z 269.1678 (calculated: 269.1675). Fragmentation patterns include losses of the benzyl (-91 Da) and trimethylsilylmethyl (-73 Da) groups.

Crystallographic Data and X-ray Diffraction Studies

As of the latest available data, no X-ray crystallographic studies have been reported for this compound. However, analogous compounds with trimethylsilyl groups exhibit characteristic silicon-centered tetrahedral geometry in solid-state structures. Predicted unit cell parameters (derived from DFT) suggest a monoclinic crystal system with space group P2₁/c and lattice constants a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.5°.

Properties

CAS No.

109202-53-1

Molecular Formula

C18H25NSi

Molecular Weight

283.5 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-(trimethylsilylmethyl)methanamine

InChI

InChI=1S/C18H25NSi/c1-20(2,3)16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3

InChI Key

QHQOOOFYXUDWHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely adopted method involves sequential alkylation of benzylamine with chloromethyltrimethylsilane (Cl-TMS-Me) and methoxymethylation using formaldehyde and methanol. The process occurs in two stages:

  • Silylation : Benzylamine reacts with Cl-TMS-Me to form N-benzyl-N-trimethylsilylmethylamine.

  • Methoxymethylation : The intermediate undergoes condensation with formaldehyde (37% aqueous solution) in methanol, catalyzed by potassium carbonate (K₂CO₃).

The reaction proceeds under mild conditions (0°C to room temperature) with high yields (97.5%).

Detailed Procedure

  • Stage 1 :

    • Dissolve benzylamine in anhydrous tetrahydrofuran (THF).

    • Add Cl-TMS-Me dropwise at 0°C under nitrogen atmosphere.

    • Stir for 4–6 hours, followed by aqueous workup to isolate N-benzyl-N-trimethylsilylmethylamine.

  • Stage 2 :

    • Cool formaldehyde (37%) to 0°C and add the Stage 1 product.

    • Introduce K₂CO₃ and stir at room temperature for 2 hours.

    • Extract with diethyl ether, wash with brine, and dry over Na₂SO₄.

Yield : 97.5% (yellow oil).
Characterization :

  • ¹H NMR (CDCl₃): δ 7.35–7.18 (m, 5H, ArH), 3.99 (s, 2H, CH₂Ph), 3.75 (s, 2H, OCH₂), 3.22 (s, 3H, OCH₃), 2.18 (s, 2H, CH₂Si), 0.13 (s, 9H, Si(CH₃)₃).

Alkylation of Lithium N-Benzyltrimethylsilylmethylamide

Reaction Design

This alternative route involves generating a lithium amide intermediate, followed by alkylation with methoxymethyl chloride (MeOCH₂Cl):

  • Lithiation : Treat N-benzyltrimethylsilylmethylamine with lithium diisopropylamide (LDA) to form the corresponding lithium amide.

  • Alkylation : React the amide with MeOCH₂Cl at −78°C to room temperature.

Optimization and Challenges

  • Temperature Control : Lithium amide formation requires strict anhydrous conditions and low temperatures (−78°C) to prevent side reactions.

  • Solvent : Tetrahydrofuran (THF) or hexane enhances solubility and reaction efficiency.

Yield : 80–85% (reported for analogous silylmethylamines).
Advantage : Avoids aqueous workup, suitable for moisture-sensitive substrates.

Alternative Synthetic Approaches

Reductive Amination

A patent (CN104447837A) describes a one-pot reductive amination using benzylamine, formaldehyde, and trimethylsilyl chloride (TMSCl) in methanol. However, yields are lower (75–80%) due to competing hydrolysis.

Solid-Phase Synthesis

MDPI reports a solid-supported variant using silica-bound benzylamine, though scalability remains limited.

Comparison of Preparation Methods

Parameter Stepwise Alkylation Lithium Amide Route
Yield 97.5%80–85%
Reaction Time 4–8 hours6–12 hours
Conditions Aqueous, mildAnhydrous, cryogenic
Scalability Industrial (kg-scale)Lab-scale
Cost Low (commodity reagents)High (LDA, specialized solvents)

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:9) removes unreacted benzylamine and byproducts.

  • Distillation : Vacuum distillation (76°C at 0.3 mmHg) achieves >99% purity.

Spectroscopic Data

  • ¹³C NMR (CDCl₃): δ 138.9 (C-Ar), 128.5–127.1 (ArCH), 72.1 (OCH₂), 58.3 (NCH₂), 51.8 (OCH₃), 17.2 (Si(CH₃)₃).

  • IR (neat): 2950 cm⁻¹ (C-H, Si-CH₃), 1450 cm⁻¹ (C-N).

Industrial Applications and Scalability

The stepwise alkylation method dominates pharmaceutical production due to:

  • Cost-Effectiveness : Formaldehyde and K₂CO₃ are inexpensive.

  • Scalability : Demonstrated in multi-kilogram batches for pyrrolidine drug intermediates.

  • Safety : Avoids cryogenic conditions and pyrophoric reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1-(trimethylsilyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to yield secondary or primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

1.1 Azomethine Ylide Formation

One of the primary applications of N-benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine is its role as a precursor for non-stabilized azomethine ylides. These ylides are crucial intermediates in [3+2] cycloaddition reactions, allowing for the synthesis of various nitrogen-containing heterocycles. The formation of azomethine ylides from this compound can be facilitated by the presence of catalysts such as trifluoroacetic acid or cesium fluoride .

1.2 Cycloaddition Reactions

The azomethine ylides generated from this compound readily undergo cycloaddition reactions with unsaturated compounds, leading to the formation of pyrrolidine derivatives. This reaction has been extensively studied and is noted for its efficiency in producing functionalized N-heterocycles .

Reaction Type Product Yield (%) Notes
[3+2] CycloadditionPyrrolidines70-90High regioselectivity observed
[3+3] CycloadditionVarious N-Heterocycles60-85Suitable for diverse dipolarophiles

Medicinal Chemistry Applications

2.1 Anticancer Research

Recent studies have highlighted the potential of azomethine ylides derived from this compound in anticancer drug development. These ylides have shown promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell lymphoma) cells . The mechanism of action appears to involve caspase-dependent apoptosis, making these compounds candidates for further investigation in cancer therapy.

Case Study: Antiproliferative Activity

  • Compound: Azomethine Ylide from this compound
  • Cell Lines Tested: A549, Jurkat
  • Results: Significant reduction in cell viability observed at concentrations above 10 µM.

Material Science Applications

This compound has also found applications in material science, particularly in the synthesis of functionalized polymers and materials with specific electronic properties. Its ability to form stable intermediates allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1-(trimethylsilyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzyl groups may interact with hydrophobic pockets in target proteins, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications References
N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine (Target Compound) C₁₈H₂₅NSi 283.49 Benzyl, Phenyl, Trimethylsilylmethyl Not explicitly listed High lipophilicity; potential catalytic uses N/A
N-Benzyl-N-(trimethylsilylmethyl)methanamine C₁₁H₁₉NSi 193.35 Benzyl, Trimethylsilylmethyl (secondary amine) 53215-95-5 98% purity; stored under argon
N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine C₁₃H₂₃NOSi 253.41 Benzyl, Methoxymethyl, Trimethylsilylmethyl 111300-06-2 Increased polarity due to methoxy group
N-Benzyl-N-(Trimethylsilylmethyl)-1-Methoxy-2,2,2-Trifluoroethanamine C₁₄H₂₂F₃NOSi 305.42 Benzyl, Trifluoroethoxy, Trimethylsilylmethyl 1415606-26-6 Electronegative fluorine enhances reactivity
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine C₁₃H₂₄BrNSi₂ 330.41 4-Bromobenzyl, Trimethylsilyl 153204-92-3 Bromine enables halogenation reactions

Key Differences and Implications

  • Aromatic vs.
  • Electron-Withdrawing Groups : The trifluoroethoxy group in the trifluoroethanamine derivative (CAS 1415606-26-6) introduces strong electron-withdrawing effects, likely altering reaction kinetics in radical or nucleophilic processes .
  • Halogenation Potential: Bromine in N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (CAS 153204-92-3) offers a site for cross-coupling reactions, a feature absent in the target compound .

Biological Activity

N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine, an organosilicon compound, possesses a unique structural configuration that contributes to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C16H23NSi
  • Molecular Weight : Approximately 237.41 g/mol
  • Physical Appearance : Clear, colorless to light yellow liquid
  • Density : 0.928 g/mL at 25 °C
  • Solubility : Soluble in organic solvents such as chloroform and ethyl acetate

Biological Activity Overview

This compound has been noted for its potential biological activities, particularly in the context of sodium channel-blocking properties. This characteristic suggests possible applications in pharmacological research, especially regarding neurological disorders and pain management.

Key Biological Activities

Comparative Analysis with Similar Compounds

The following table summarizes comparable compounds that share structural similarities with this compound:

Compound NameMolecular FormulaKey Features
N-Methoxymethyl-N-trimethylsilylmethylbenzylamineC14H21N2OSiUsed in similar synthetic pathways; exhibits biological activity
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethanamineC17H25N2OSiKnown for generating azomethine ylides
N-(Trimethylsilylmethyl)benzylamineC11H19NSiA simpler analog that lacks methoxy substituents

Study on Sodium Channel Blockers

A recent study investigated the efficacy of various sodium channel blockers, including derivatives of N-Benzyl compounds. The results indicated that compounds with trimethylsilyl groups exhibited enhanced binding affinity to sodium channels compared to their non-silylated counterparts. This finding supports the hypothesis that this compound may possess similar or superior activity .

Synthesis and Characterization

The synthesis of this compound typically involves alkylation reactions that yield high purity products suitable for biological testing. Characterization methods such as NMR and mass spectrometry have confirmed the expected molecular structure and purity levels necessary for subsequent biological evaluations .

Q & A

Q. What are the typical synthetic routes for preparing N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine, and what key reagents are involved?

Methodological Answer: The synthesis often involves nucleophilic substitution or Mannich-type reactions. A common approach utilizes benzylamine derivatives reacting with trimethylsilyl (TMS) reagents under anhydrous conditions. For example:

  • Route 1 : Benzylamine reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to install the TMS-methyl group .
  • Route 2 : A one-pot multicomponent reaction using (N-isocyanimino)triphenylphosphorane, benzaldehyde, and carboxylic acids to form derivatives with oxadiazole motifs .
    Key Considerations : Use anhydrous solvents (e.g., DCM), catalytic acids (e.g., TFA) for imine formation, and inert atmospheres to prevent TMS group hydrolysis .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer : The compound serves as a precursor for:

  • Azomethine ylides : Used in [3+2] cycloadditions to synthesize pyrrolidine derivatives, critical in natural product synthesis .
  • Protected amines : The TMS group stabilizes reactive intermediates during multi-step syntheses (e.g., peptide coupling or heterocycle formation) .
    Example : In , it facilitates pyrrolidine carboxylate synthesis via TMS-mediated stabilization of intermediates.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., TMS-methyl at δ 0.1–0.3 ppm, benzyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (299.5 g/mol) and fragmentation patterns .
  • IR Spectroscopy : C-N stretches (~1270 cm⁻¹) and Si-C bonds (~700 cm⁻¹) validate functional groups .

Q. How does the trimethylsilyl group influence the compound’s stability and reactivity?

Methodological Answer :

  • Stability : The TMS group enhances steric protection, reducing undesired side reactions (e.g., oxidation).
  • Reactivity : It acts as a temporary protecting group, removable via fluoride ions (e.g., TBAF) to regenerate reactive amines .
    Experimental Tip : Monitor TMS stability under acidic/basic conditions using TLC or in situ IR.

Q. What potential biological activities are associated with this compound?

Methodological Answer : While direct studies are limited, structural analogs suggest:

  • Enzyme inhibition : The TMS group may enhance lipophilicity, aiding interactions with hydrophobic enzyme pockets.
  • Antimicrobial scaffolds : Imidazole derivatives (similar to ) show activity against bacterial targets .
    Recommendation : Perform preliminary assays (e.g., MIC tests) and molecular docking to explore bioactivity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in its synthesis?

Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of TMS intermediates .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., TFA, ZnCl₂) to accelerate imine formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during TMS group installation .
    Case Study : achieved 96% yield using TFA catalysis in DCM at RT over 48 hours.

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer :

  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations).
  • Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., hydrolyzed TMS groups) .
    Example : Conflicting ¹H NMR peaks may arise from rotamers; variable-temperature NMR can clarify dynamics .

Q. What mechanistic role does this compound play in [3+2] cycloaddition reactions?

Methodological Answer :

  • Ylide Formation : The TMS-methyl group stabilizes azomethine ylides, enabling regioselective cycloadditions with dipolarophiles (e.g., alkenes) .
  • Stereochemical Control : The bulky TMS group influences endo/exo selectivity, as seen in pyrrolidine syntheses .
    Experimental Design : Track reaction progress using in situ Raman spectroscopy to detect ylide intermediates.

Q. How can researchers design analogs to modulate reactivity or biological activity?

Methodological Answer :

  • Substitution Patterns : Replace the benzyl group with electron-withdrawing groups (e.g., -CF₃) to alter electronic properties .
  • TMS Modifications : Use bulkier silyl groups (e.g., TIPS) to enhance steric effects (see for fluorinated analogs) .
    Table: Analog Comparison
Analog FeatureImpact on ReactivityReference
TMS → TIPSIncreased steric hindrance
Benzyl → PyridinylEnhanced hydrogen bonding

Q. What strategies enable the use of this compound in multi-component reactions (MCRs)?

Methodological Answer :

  • Catalyst-Free MCRs : Leverage the TMS group’s stability in one-pot reactions (e.g., ’s oxadiazole synthesis) .
  • In Situ Generation : Use MCRs to generate iminophosphoranes, bypassing isolation of unstable intermediates .
    Protocol : Combine equimolar reactants in DCM, add TFA (0.1 eq.), and stir at RT for 24–72 hours.

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